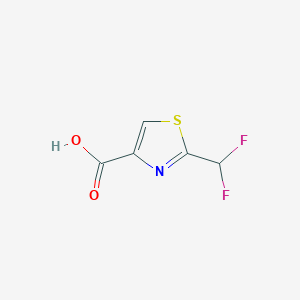
2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluoromethylation reagents. For instance, the reaction of thiazole-4-carboxylic acid with a difluoromethylating agent under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fluoroform (CHF₃) as a difluoromethylating agent in a continuous flow setup has been reported to be effective . This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and
Biological Activity
2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antifungal and antibacterial effects. The presence of the difluoromethyl group enhances its lipophilicity, potentially improving its biological interactions.
The molecular formula of this compound is C5H3F2NO2S, with a molecular weight of approximately 179.14 g/mol. The structure includes a carboxylic acid group that can participate in various chemical reactions, making it versatile for further modifications to enhance biological activity.
Antifungal and Antibacterial Properties
Research indicates that this compound exhibits significant antifungal and antibacterial properties. Its mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes in pathogens. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of various fungi and bacteria by targeting specific molecular pathways .
Table 1: Comparison of Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| This compound | Antifungal | Demonstrated moderate to high activity against several fungal strains |
| 2-Methyl-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid | Antibacterial | Effective against Gram-positive bacteria |
| 2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid | Antifungal | Inhibits mycelial growth in specific fungal pathogens |
The difluoromethyl group enhances the compound's ability to penetrate biological membranes. Interaction studies utilizing techniques like molecular docking and surface plasmon resonance have been employed to elucidate how this compound binds to target proteins or enzymes. These interactions are crucial for understanding its efficacy as a therapeutic agent.
Case Studies
Several studies have reported on the biological activity of thiazole derivatives, including this compound:
- Antifungal Activity : A study demonstrated that this compound effectively inhibited the growth of various phytopathogenic fungi in vitro, suggesting its potential as a fungicide in agricultural applications .
- Antibacterial Activity : Another investigation highlighted its effectiveness against specific Gram-positive bacterial strains, indicating its potential use in treating bacterial infections .
Synthesis and Modification
The synthesis of this compound can be achieved through several methods that allow for structural modifications aimed at enhancing biological activity. These synthetic routes are essential for developing derivatives with improved pharmacological profiles .
Properties
Molecular Formula |
C5H3F2NO2S |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3F2NO2S/c6-3(7)4-8-2(1-11-4)5(9)10/h1,3H,(H,9,10) |
InChI Key |
QTRKYJCDZMCUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















